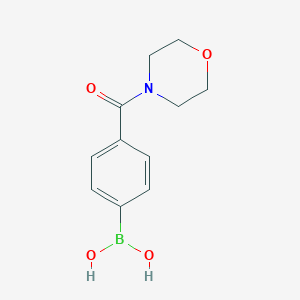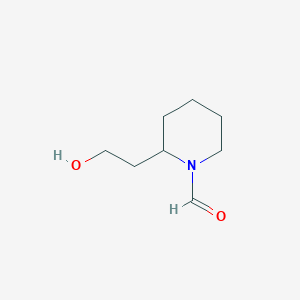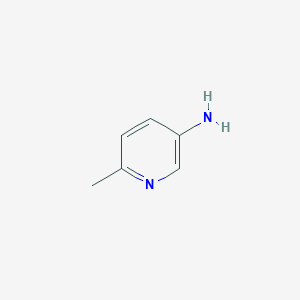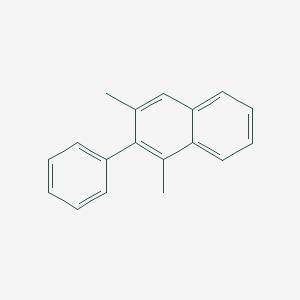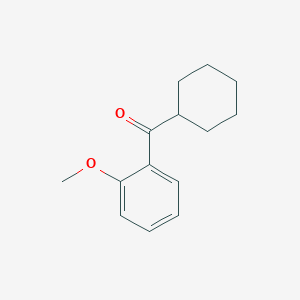
Cyclohexyl(2-methoxyphenyl)methanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to Cyclohexyl(2-methoxyphenyl)methanone involves various strategies, including photo-induced rearrangements and methoxycarbonylation reactions. For instance, one-pot three-component syntheses catalyzed by p-dodecylbenzene sulfonic acid under ultrasound have been developed for efficient production, highlighting innovations in synthesis methodologies (Song et al., 2015).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods are pivotal in determining the molecular structure of Cyclohexyl(2-methoxyphenyl)methanone derivatives. Structural characterization through single-crystal X-ray diffraction provides detailed insight into the arrangement and conformation of molecules, contributing to the understanding of their chemical behavior (Minyaev et al., 2015).
Chemical Reactions and Properties
Cyclohexyl(2-methoxyphenyl)methanone and its derivatives participate in various chemical reactions, including cycloadditions, methanolysis, and oxidative aromatization, indicating a wide range of reactivity and applicability. These reactions are essential for the modification and functionalization of the compound, leading to new materials and pharmaceuticals (Leitich et al., 2001).
Physical Properties Analysis
The physical properties of Cyclohexyl(2-methoxyphenyl)methanone derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in various fields. Understanding these properties facilitates the design of synthesis pathways and the prediction of compound stability under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific transformations, are central to the utility of Cyclohexyl(2-methoxyphenyl)methanone in synthetic chemistry. Studies on hydrocarbomethoxylation and oxidation provide valuable insights into the compound's versatility and potential applications (Ordyan et al., 1972).
Applications De Recherche Scientifique
The photo-induced rearrangement of 2'-arylisoflavones can synthesize (2-hydroxyphenyl)(fused phenyl)methanones, including derivatives of cyclohexyl(2-methoxyphenyl)methanone. This process is environmentally friendly and offers potential for creating highly conjugated polycyclic aromatic hydrocarbon derivatives (Wang et al., 2019).
Certain compounds structurally related to cyclohexyl(2-methoxyphenyl)methanone, such as (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone, have shown potential as antiviral agents with favorable pharmacokinetic behavior and hydrogen bonding interaction (FathimaShahana & Yardily, 2020).
Cyclohexanone, closely related to cyclohexyl(2-methoxyphenyl)methanone, has been used in reactions with Lawesson Reagent to form new organophosphorus compounds, indicating its reactivity and potential in synthesizing various chemical structures (Scheibye et al., 1982).
The compound has been involved in Photo-Nazarov cyclization, showcasing its utility in organic synthesis and the creation of various novel chemical structures (Leitich et al., 2001).
It has been synthesized with high purity and yield, indicating its industrial application potential (Hu-qin, 2009).
Its one-step synthesis method demonstrates the chemical's versatility and potential for large-scale production (Jin-shen, 2002).
Propriétés
IUPAC Name |
cyclohexyl-(2-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-16-13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVWHDLNFVGIRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147981 | |
| Record name | Cyclohexyl(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl(2-methoxyphenyl)methanone | |
CAS RN |
107258-87-7 | |
| Record name | Cyclohexyl(2-methoxyphenyl)methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107258877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexyl(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




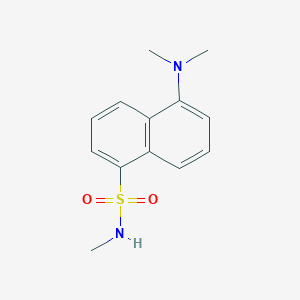
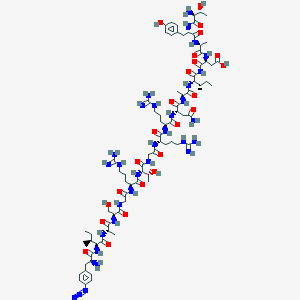
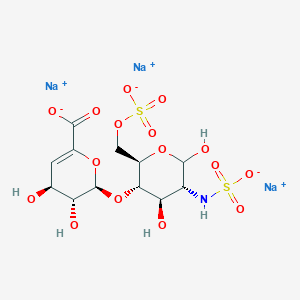
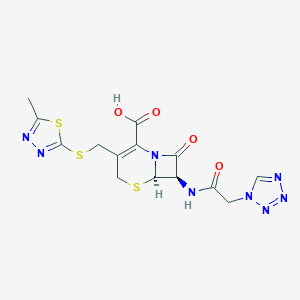

![2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine](/img/structure/B47461.png)

